Summary of Application: There is a study that reveals the profound influence of the fused thiophene and symmetric molecular structure on the copolymer characteristics and OFET device performance . This offers a novel strategy to design semiconductor polymers for OFET applications .
Methods of Application: The synthesis, characterization, and flexible OFET application of three (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane based copolymers were studied . The specific methods of application or experimental procedures would depend on the particular OFET device being designed and manufactured.
Summary of Application: “1,3-Bis(4-(tert-butyl)phenyl)propan-2-one” can be analyzed using various analytical methods, such as NMR, HPLC, LC-MS, and UPLC . These methods can provide valuable information about the compound’s structure and properties.
1,3-Bis(4-(tert-butyl)phenyl)propan-2-one is an organic compound with the molecular formula . It features a central propan-2-one backbone flanked by two para-tert-butylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry. The compound exhibits a molecular weight of approximately 322.48 g/mol and is characterized by its stability and reactivity due to the presence of bulky tert-butyl groups, which enhance its solubility in organic solvents and influence its interaction with other molecules .
Research has indicated that 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one may possess various biological activities. It has been investigated for its potential interactions with biomolecules, which could lead to therapeutic applications. Preliminary studies suggest it may exhibit anti-inflammatory and antioxidant properties, although further research is required to fully elucidate its biological mechanisms and potential health benefits .
The synthesis of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one typically involves the following methods:
Studies on the interactions of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one with various biomolecules have shown promising results. Its structural features allow it to engage in non-covalent interactions such as hydrogen bonding and π–π stacking with proteins and nucleic acids. These interactions may contribute to its observed biological activities, including potential anti-inflammatory effects .
Several compounds share structural similarities with 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1,3-Bis(4-tert-butylphenyl)-2-propanone | Similar backbone but different substituents | Different reactivity due to varied substituents |
4,4’-di-tert-butylbenzyl ketone | Contains a benzyl group instead of a propanone backbone | Enhanced stability due to additional tert-butyl groups |
1,3-Di-(4-t-butylphenyl)-acetone | Similar structure but lacks one carbon in the chain | Different physical properties due to chain length |
The uniqueness of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one lies in its specific structural arrangement that imparts distinct chemical properties. The bulky tert-butyl groups enhance its stability and reactivity compared to similar compounds, making it particularly valuable in scientific research and industrial applications .